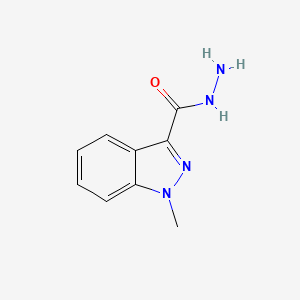

1-methyl-1H-indazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-1H-indazole-3-carbohydrazide is a chemical compound with the CAS Number: 90558-67-1 . It has a molecular weight of 190.2 and is typically in powder form .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been explored in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . and a melting point of 173-175 degrees Celsius .科学的研究の応用

Male Contraception Research

1-methyl-1H-indazole-3-carbohydrazide and its derivatives have been studied extensively in the field of male contraception. Research indicates that these compounds can induce reversible germ cell loss from the seminiferous epithelium, resulting in transient infertility in treated rats. Once the compound is metabolically cleared, fertility can be restored (Cheng et al., 2005). Another study also highlighted the potential of these compounds as oral contraceptives for men without causing significant toxicological effects (Cheng et al., 2002).

Antibacterial Applications

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. The incorporation of the α-aminophosphonate system containing the indazole moiety has shown promising results in this regard (Ali et al., 2012).

Antispermatogenic Agents

Some derivatives of this compound, particularly those with halogenated benzyl groups, have demonstrated potent antispermatogenic activity, affecting spermatogenesis and testicular weight in studies (Corsi & Palazzo, 1976).

Enzyme Inhibition Studies

Studies involving indazole derivatives have shown significant inhibition of α-amylase and α-glucosidase enzymes, which is crucial for understanding various metabolic and physiological processes. This research could have implications for treatments of diseases like diabetes (Nawaz et al., 2021).

Molecular Structure Analysis

The molecular structures of various indazole derivatives, including this compound, have been elucidated through spectroscopic techniques, aiding in the understanding of their chemical properties and potential applications (Alotaibi et al., 2018).

作用機序

Target of Action

1-Methyl-1H-indazole-3-carbohydrazide is a synthetic compound that has been studied for its potential antimicrobial activity It’s known that indazole-based compounds can interact with various biological targets, such as tyrosine kinase .

Mode of Action

For instance, in the case of tyrosine kinase, indazole derivatives bind effectively with the hinge region of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they may interfere with the enzymatic activity of tyrosine kinase, which plays a crucial role in various cellular processes, including cell growth and differentiation .

Result of Action

Indazole derivatives have been associated with a range of biological activities, including antimicrobial and antitubercular effects . These effects suggest that the compound may exert its action by inhibiting the growth of certain microorganisms.

生化学分析

Biochemical Properties

Indazole-based compounds have been found to exhibit inherent antimicrobial activity

Cellular Effects

The cellular effects of 1-Methyl-1H-indazole-3-carbohydrazide are not well-documented. Indazole analogues have been found to be active against S. epidermidis and exhibited excellent antitubercular activity against M. tuberculosis H 37 RV .

Molecular Mechanism

Docking studies of similar indazole analogues have revealed potential ligand interactions with various amino acids .

Metabolic Pathways

Indazole derivatives are known to be involved in a variety of biological activities .

特性

IUPAC Name |

1-methylindazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTESFSDCTOGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfonyl]-N-(4-isopropylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855134.png)